(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol
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Overview
Description
(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of (2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group but differs in the position of substitution on the pyridine ring.
Trifluoromethylbenzene: Contains a trifluoromethyl group attached to a benzene ring, offering different chemical properties and reactivity.
Uniqueness
(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a hydroxyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2R)-2-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(5-14)7-2-3-8(13-4-7)9(10,11)12/h2-4,6,14H,5H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENYAVBPLKIBOW-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CN=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CN=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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